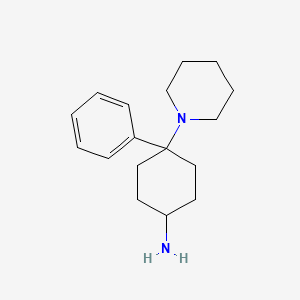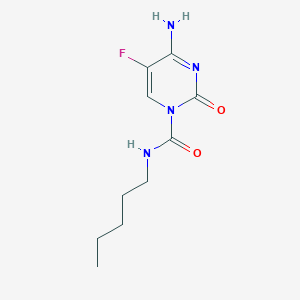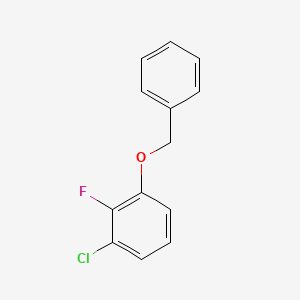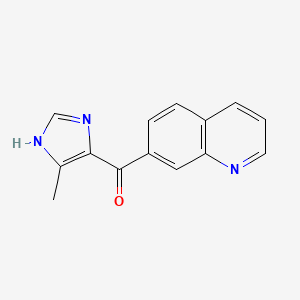
4-phenyl-4-(piperidin-1-yl)cyclohexanamine
概要
説明
4-phenyl-4-(piperidin-1-yl)cyclohexanamine is an organic compound with the molecular formula C17H25NO It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-4-(piperidin-1-yl)cyclohexanamine can be achieved through several methods. One common approach involves the catalytic hydrogenation of 4-Phenyl-4-Piperidinocyclohexanone. This reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere at elevated pressures and temperatures .
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure efficient conversion of starting materials to the desired product .
化学反応の分析
Types of Reactions
4-phenyl-4-(piperidin-1-yl)cyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring is modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, ketones, and alcohols, depending on the specific reaction conditions and reagents used .
科学的研究の応用
4-phenyl-4-(piperidin-1-yl)cyclohexanamine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-phenyl-4-(piperidin-1-yl)cyclohexanamine involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
4-Phenyl-4-Piperidinocyclohexanol: A closely related compound with similar structural features but different functional groups.
1-(2-Phenylethyl)-4-phenyl-4-acetoxypiperidine: Another piperidine derivative with distinct pharmacological properties.
Uniqueness
4-phenyl-4-(piperidin-1-yl)cyclohexanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
特性
分子式 |
C17H26N2 |
|---|---|
分子量 |
258.4 g/mol |
IUPAC名 |
4-phenyl-4-piperidin-1-ylcyclohexan-1-amine |
InChI |
InChI=1S/C17H26N2/c18-16-9-11-17(12-10-16,15-7-3-1-4-8-15)19-13-5-2-6-14-19/h1,3-4,7-8,16H,2,5-6,9-14,18H2 |
InChIキー |
HDSRIUJFJPEJTL-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C2(CCC(CC2)N)C3=CC=CC=C3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-(1-Methylethoxy)-5-nitrobenzo[b]-thiophene-2-carboxamide](/img/structure/B8335784.png)





